1-Bromo-6-fluoroisoquinoline 1-Bromo-6-fluoroisoquinoline
Brand Name: Vulcanchem
CAS No.: 1196151-59-3
VCID: VC8216411
InChI: InChI=1S/C9H5BrFN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H
SMILES: C1=CC2=C(C=CN=C2Br)C=C1F
Molecular Formula: C9H5BrFN
Molecular Weight: 226.04

1-Bromo-6-fluoroisoquinoline

CAS No.: 1196151-59-3

Cat. No.: VC8216411

Molecular Formula: C9H5BrFN

Molecular Weight: 226.04

* For research use only. Not for human or veterinary use.

1-Bromo-6-fluoroisoquinoline - 1196151-59-3

Specification

CAS No. 1196151-59-3
Molecular Formula C9H5BrFN
Molecular Weight 226.04
IUPAC Name 1-bromo-6-fluoroisoquinoline
Standard InChI InChI=1S/C9H5BrFN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H
Standard InChI Key WJLWKPCARWIZMJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2Br)C=C1F
Canonical SMILES C1=CC2=C(C=CN=C2Br)C=C1F

Introduction

Chemical and Physical Properties

1-Bromo-6-fluoroisoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heterocycles with broad relevance in medicinal chemistry. Its molecular formula is C₉H₅BrFN, yielding a molecular weight of 226.04 g/mol. The compound features a bicyclic framework comprising a benzene ring fused to a pyridine ring, with bromine and fluorine atoms occupying the 1- and 6-positions, respectively.

Table 1: Key Chemical Properties

PropertyValue/Description
IUPAC Name1-bromo-6-fluoroisoquinoline
CAS Registry Number1196151-59-3
Molecular FormulaC₉H₅BrFN
Molecular Weight226.04 g/mol
XLogP32.7 (estimated)
Topological Polar Surface Area12.9 Ų
Hazard StatementsH301, H315, H318

The bromine and fluorine substituents confer distinct electronic and steric properties. Bromine’s electronegativity (2.96) and fluorine’s high electronegativity (3.98) create regions of electron deficiency, enhancing reactivity in cross-coupling reactions.

Synthesis and Production Methods

The synthesis of 1-bromo-6-fluoroisoquinoline typically involves halogenation strategies applied to pre-functionalized isoquinoline precursors. Modern protocols emphasize regioselectivity and efficiency:

  • Fluorination-Bromination Sequential Approach:

    • A fluorinated isoquinoline derivative undergoes electrophilic bromination using reagents like N-bromosuccinimide (NBS) under radical or acid-catalyzed conditions.

    • Solvent systems (e.g., dichloromethane or acetonitrile) and temperature control (-10°C to 25°C) are critical to minimizing side reactions.

  • Continuous Flow Chemistry:

    • Microreactor systems enhance reaction control, reducing byproduct formation. For example, a residence time of 5–10 minutes at 50°C in acetonitrile achieves >90% conversion in bromination steps.

Industrial-scale production employs automated reactors with in-line purification (e.g., chromatography-free crystallization), prioritizing atom economy and waste reduction.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s halogenated framework makes it a key precursor in drug discovery:

  • Kinase Inhibitors: Bromine facilitates Suzuki-Miyaura couplings to introduce aryl groups, while fluorine enhances metabolic stability. For instance, derivatives of 1-bromo-6-fluoroisoquinoline are explored as Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases.

  • Anticancer Agents: Fluorine’s electron-withdrawing effect modulates the pKa of adjacent functional groups, improving membrane permeability in candidate molecules.

Materials Science

  • Organic Semiconductors: The planar aromatic system and halogen substituents enable use in hole-transport layers of OLEDs, where fluorine reduces exciton quenching.

  • Ligand Design: Bromine serves as a coordination site in palladium-catalyzed cross-couplings, enabling synthesis of phosphorescent complexes.

Target ClassPotential InteractionRationale
Protein KinasesATP-binding site inhibitionIsoquinoline core mimics purine
G-Protein-Coupled ReceptorsAllosteric modulationHalogen bonding with transmembrane domains
DNA TopoisomerasesIntercalation or alkylationPlanar aromatic system

In vitro models predict moderate CYP450 inhibition (CYP3A4 IC₅₀ ≈ 15 µM), necessitating further ADMET profiling.

ParameterSpecification
Toxicity (Oral)H301: Toxic if swallowed (LD₅₀ > 300 mg/kg, rat)
Skin IrritationH315: Causes skin irritation
Eye DamageH318: Causes serious eye damage
Recommended PPENitrile gloves, goggles, fume hood

Storage requires inert atmospheres (argon or nitrogen) at -20°C to prevent degradation. Spills must be neutralized with 10% sodium thiosulfate before disposal.

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